

A Comparative Guide to the In Vitro and In Vivo Effects of 2MeSADP

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Compound of Interest

Compound Name: 2MeSADP

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This guide provides a comprehensive comparison of the in vitro and in vivo effects of 2-Methylthioadenosine diphosphate (**2MeSADP**), a potent and stable analog of adenosine diphosphate (ADP). **2MeSADP** serves as a critical tool in platelet research and drug development due to its high affinity for P2Y purinergic receptors. This document outlines its mechanism of action, presents quantitative data from key experiments, details experimental methodologies, and visualizes relevant signaling pathways and workflows.

Mechanism of Action: A Potent P2Y Receptor Agonist

2MeSADP exerts its biological effects primarily by activating three subtypes of P2Y G protein-coupled receptors (GPCRs): P2Y1, P2Y12, and P2Y13.^[1] The activation of these receptors on the surface of platelets initiates intracellular signaling cascades that are crucial for hemostasis and thrombosis.

- **P2Y1 Receptor:** Coupled to Gq, its activation by **2MeSADP** stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ($[Ca^{2+}]_i$), causing platelet shape change and initiating a transient phase of aggregation.^{[1][2][3]}

- P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[\[2\]](#)[\[3\]](#)[\[4\]](#) This reduction in cAMP is critical for sustained and irreversible platelet aggregation.
- P2Y13 Receptor: Also coupled to Gi, its activation by **2MeSADP** contributes to the overall pro-aggregatory effect, although its role is often considered secondary to P2Y1 and P2Y12 in platelets.[\[1\]](#)

Quantitative Data Comparison

The following tables summarize the quantitative data on the in vitro and in vivo effects of **2MeSADP**, providing a basis for comparing its potency and efficacy in different experimental settings.

Table 1: In Vitro Potency of **2MeSADP** on P2Y Receptors

Receptor Subtype	Species	Assay Type	Parameter	Value
P2Y1	Human	Inositol Phosphate Accumulation	pEC50	8.29
P2Y6	Rat	Inositol Phosphate Accumulation	pEC50	5.75
P2Y12	Human	cAMP Inhibition	EC50	5 nM
P2Y13	Human	Inositol Phosphate Accumulation	EC50	19 nM
P2Y13	Mouse	Inositol Phosphate Accumulation	EC50	6.2 nM

Data sourced from MedChemExpress.

Table 2: In Vitro Platelet Aggregation Induced by **2MeSADP**

Species	Agonist Concentration	Aggregation Response
Dog	10 nM	~80%
Cat	10 nM	~70%
Human	10 nM	~60%
Mouse (WT)	10 nM	Significant aggregation
Mouse (P2Y12 D127N KI)	10 nM & 100 nM	Aggregation interrupted

Data is illustrative and compiled from various sources.[\[5\]](#)[\[6\]](#)

Table 3: In Vivo Effects of P2Y12 Modulation (Data for direct **2MeSADP** effects are limited)

Animal Model	Intervention	Measured Outcome	Result
Pig	2-MeSADP infusion	Plasma ATP concentration	Reduced plasma ATP
Mouse (WT)	Cangrelor (P2Y12 antagonist) in FeCl3-induced thrombosis model	Thrombus formation	Inhibition of thrombus formation
Mouse (P2Y12 deficient)	Cangrelor in FeCl3-induced thrombosis model	Thrombus formation	No effect on thrombus formation
Mouse	ADP (400 µg/kg)	Circulating platelet counts	Significant reduction at 10 minutes

This table highlights the in vivo relevance of the P2Y12 receptor, a primary target of **2MeSADP**. Direct in vivo dose-response data for **2MeSADP**-induced thrombosis is not readily available in the searched literature.[\[3\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

- Objective: To measure the extent of platelet aggregation in response to **2MeSADP**.
- Protocol:
 - Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8]
 - Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[9][10]
 - Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used to set the 100% aggregation baseline.[9][10]
 - Assay Performance:
 - Pre-warm PRP aliquots to 37°C in an aggregometer.
 - Add varying concentrations of **2MeSADP** to the PRP.
 - Record the change in light transmission for 5-10 minutes as platelets aggregate.[8]

2. Intracellular Calcium Mobilization Assay

- Objective: To measure the increase in intracellular calcium concentration following P2Y1 receptor activation by **2MeSADP**.
- Protocol:
 - Cell Preparation: Use washed platelets or a suitable cell line expressing the P2Y1 receptor.

- Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which enters the cells and is cleaved to its active, calcium-binding form.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Assay Performance:
 - Wash the cells to remove extracellular dye.
 - Stimulate the cells with different concentrations of **2MeSADP**.
 - Measure the change in fluorescence intensity over time using a fluorescence plate reader or flow cytometer. The increase in fluorescence corresponds to the rise in intracellular calcium.[\[14\]](#)

3. Cyclic AMP (cAMP) Accumulation Assay

- Objective: To measure the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels following P2Y₁₂ receptor activation by **2MeSADP**.
- Protocol:
 - Platelet Preparation: Use washed human platelets.
 - Assay Performance:
 - Pre-incubate platelets with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Stimulate adenylyl cyclase with an activator like forskolin to induce a measurable level of cAMP.
 - Concurrently, treat the platelets with varying concentrations of **2MeSADP**.
 - Lyse the platelets and quantify the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a similar detection method.[\[15\]](#)[\[16\]](#)[\[17\]](#)

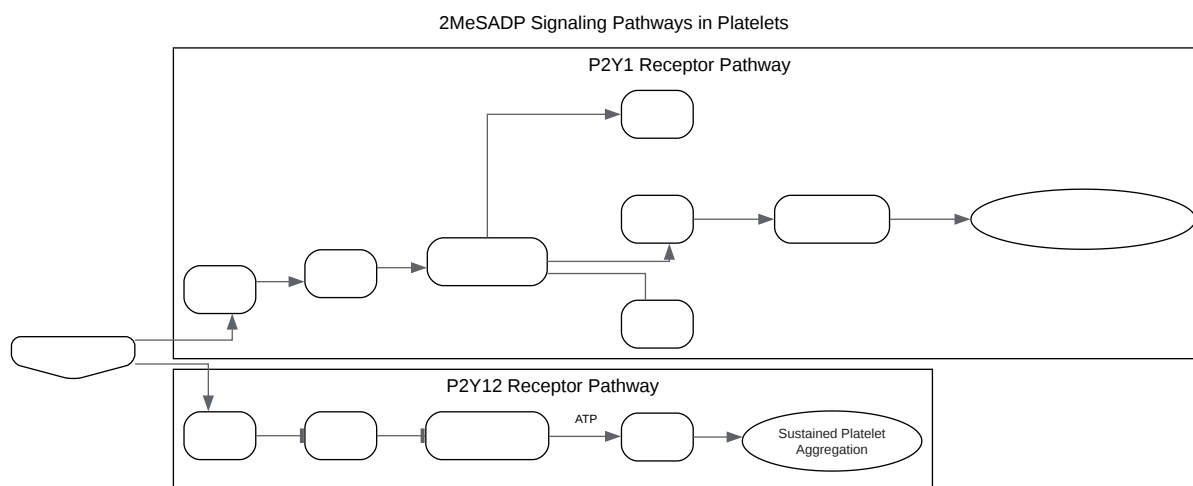
In Vivo Model

1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

- Objective: To evaluate the pro-thrombotic or anti-thrombotic effects of compounds by inducing vascular injury and measuring thrombus formation. While direct studies using **2MeSADP** to induce thrombosis in this model are not detailed in the provided results, this model is standard for assessing the effects of P2Y12 modulators.[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Protocol:
 - Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.[\[18\]](#)[\[19\]](#)
 - Vascular Injury: Apply a filter paper saturated with a ferric chloride solution (e.g., 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall, initiating thrombus formation.[\[1\]](#)[\[19\]](#)
 - Thrombus Monitoring: Monitor blood flow in the artery using a Doppler flow probe. The time to vessel occlusion is a key parameter measured.[\[20\]](#) Alternatively, intravital microscopy can be used to visualize and quantify thrombus formation in real-time.
 - Drug Administration: Test compounds, such as P2Y12 antagonists, are typically administered intravenously or intraperitoneally prior to the ferric chloride application to assess their ability to inhibit thrombosis.[\[3\]](#)

Signaling Pathways and Experimental Workflows

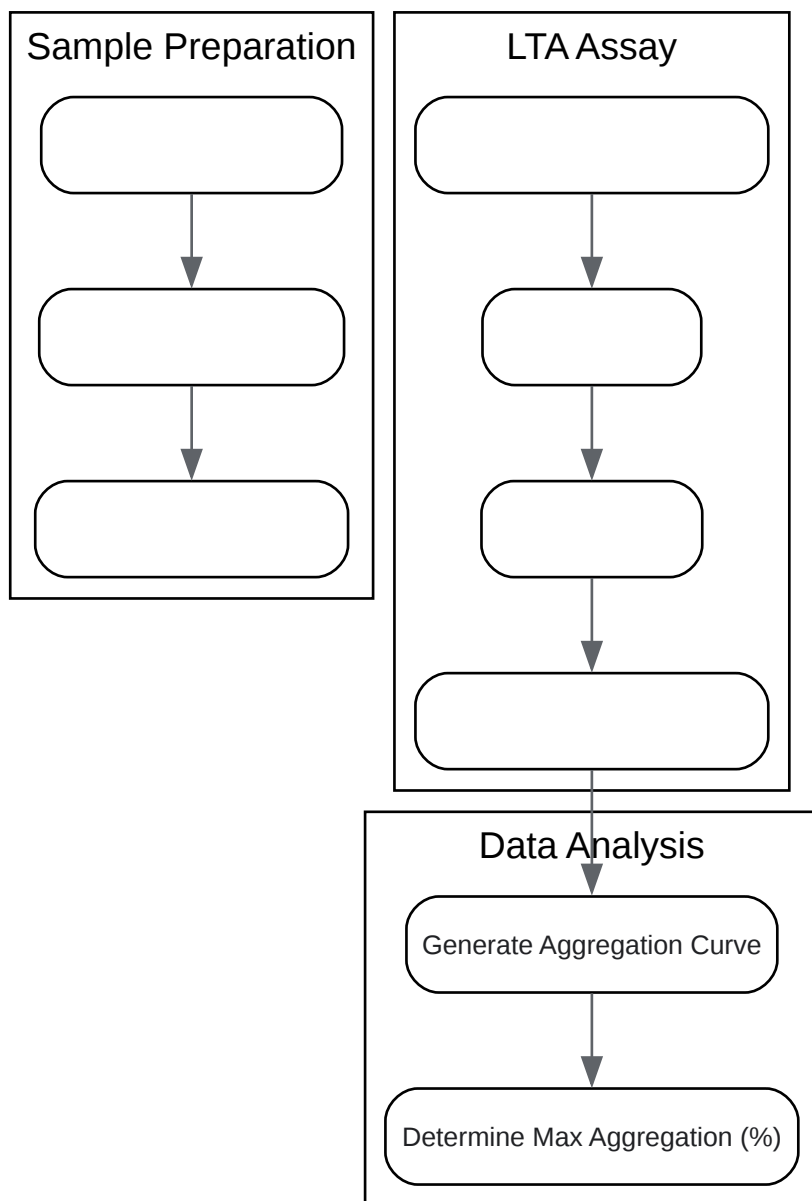
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.



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Caption: Signaling pathways of P2Y1 and P2Y12 receptor activation by **2MeSADP** in platelets.

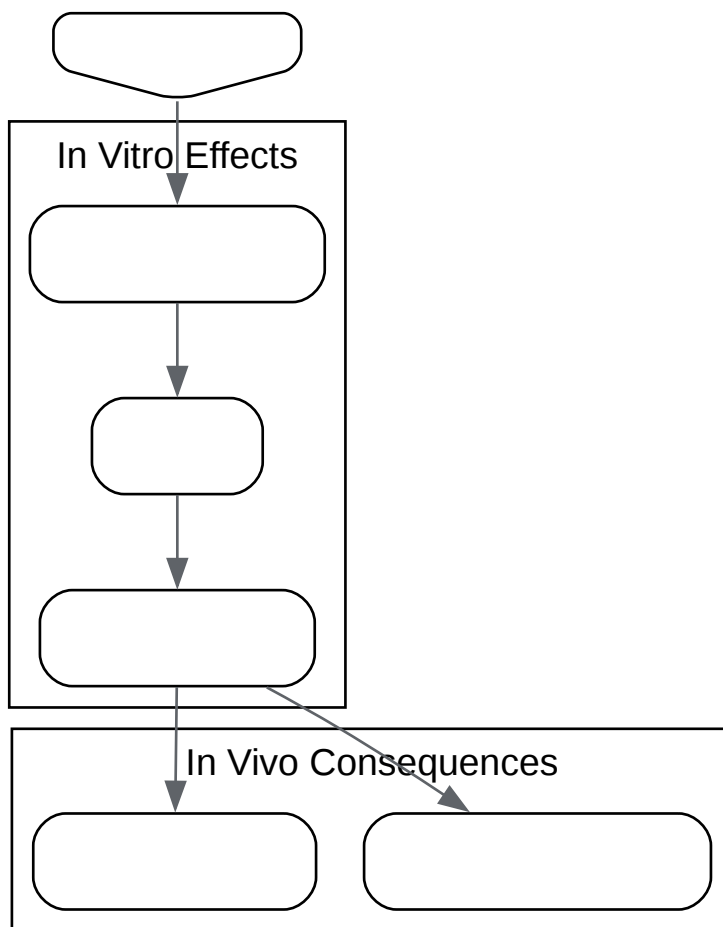
Workflow for In Vitro Platelet Aggregation Assay (LTA)



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Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Logical Relationship of 2MeSADP Effects



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Caption: Logical relationship between the in vitro effects and in vivo consequences of 2MeSADP.

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